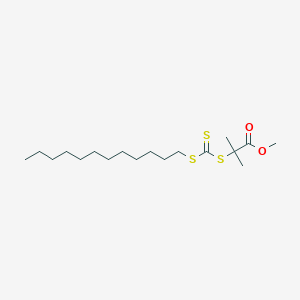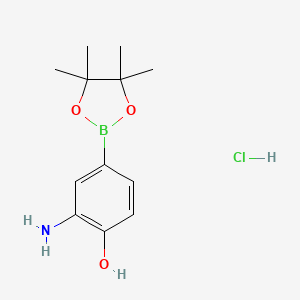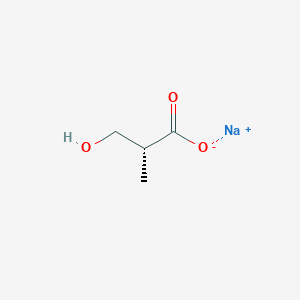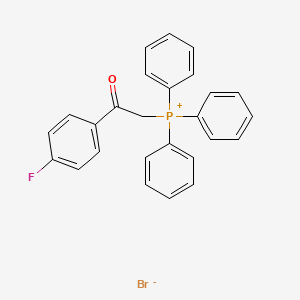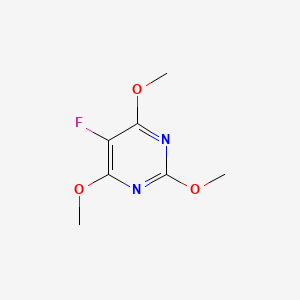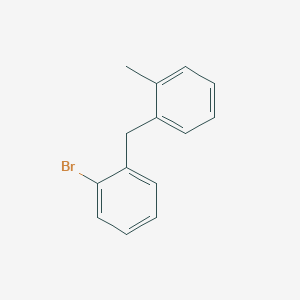
1-Bromo-2-(2-methylbenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-(2-methylbenzyl)benzene” is also known as “o-Xylene, α-bromo-”, “α-Bromo-o-xylene”, “α-Bromo-ortho-xylene”, “o-Methylbenzyl bromide”, “o-Xylyl bromide”, “1-(Bromomethyl)-2-methylbenzene”, “2-(Bromomethyl)toluene”, “2-Methylbenzyl bromide”, “2-Xylyl bromide”, “o-(Bromomethyl)toluene”, and “NSC 60145”. It has a molecular formula of C8H9Br and a molecular weight of 185.061 .
Synthesis Analysis
The synthesis of “1-Bromo-2-(2-methylbenzyl)benzene” involves multiple steps. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration .Molecular Structure Analysis
The IUPAC Standard InChI for “1-Bromo-2-(2-methylbenzyl)benzene” isInChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
The chemical reactions of “1-Bromo-2-(2-methylbenzyl)benzene” involve electrophilic aromatic substitution reactions. The benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
“1-Bromo-2-(2-methylbenzyl)benzene” is a liquid . It has a boiling temperature of 454.6 ± 0.4 K .Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized via the Wittig-Horner reaction, demonstrating the utility of bromobenzene derivatives in preparing compounds with significant photoluminescence properties. This compound exhibits aggregation-induced emission (AIE) peculiarities, highlighting its potential in materials science for developing new fluorescent materials (Liang Zuo-qi, 2015).
Liquid-phase Oxidation Catalysis
The catalysis of liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system represents another application, producing benzyl acetates and benzaldehydes with high selectivity. This research underscores the role of bromobenzene derivatives in facilitating selective oxidation reactions, a critical process in organic synthesis (T. Okada & Y. Kamiya, 1981).
X-Ray Structure Determination
The X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds with bromomethyl groups, highlight the significance of these derivatives in crystallography and molecular structure analysis. Such studies are essential for understanding the molecular interactions and structural features of bromobenzene derivatives (P. Jones, P. Kuś & I. Dix, 2012).
Carbonic Anhydrase Inhibition
Research on novel bromophenols, including derivatives of bromobenzene, has identified their inhibitory effects on human carbonic anhydrase isozymes. This discovery opens up possibilities for using bromobenzene derivatives as scaffolds in designing inhibitors for treating conditions like glaucoma and epilepsy (Halis T Balaydın et al., 2012).
Organic Synthesis and Medicinal Chemistry
The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, starting from bromobenzene compounds, demonstrate their utility in medicinal chemistry for the development of novel drug candidates. This illustrates the broader applications of bromobenzene derivatives in synthesizing biologically active molecules (H. Bi, 2015).
Propriétés
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUONNNIHIDVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00748596 |
Source


|
| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-methylbenzyl)benzene | |
CAS RN |
88521-08-8 |
Source


|
| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
